methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate
Overview
Description
Methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. These compounds have garnered significant interest due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and esterification reactions. One common method involves the reaction of anthranilic acid with ethyl acetoacetate in the presence of a catalyst such as acetic anhydride, leading to the formation of the quinazolinone core .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis to enhance reaction efficiency and yield. These methods are advantageous due to their scalability and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted quinazolinones, dihydroquinazolinones, and quinazoline-2,4-dione derivatives .
Scientific Research Applications
Methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: Shares a similar core structure but differs in its oxidation state and biological activities.
Dihydroquinazolinone: A reduced form of quinazolinone with distinct pharmacological properties.
Uniqueness
Methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate is unique due to its specific ester functional group, which enhances its solubility and bioavailability compared to other quinazolinone derivatives .
Properties
IUPAC Name |
methyl 3-(4-oxo-3H-quinazolin-2-yl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-11(15)7-6-10-13-9-5-3-2-4-8(9)12(16)14-10/h2-5H,6-7H2,1H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNPPALEONMOLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC2=CC=CC=C2C(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312257 | |
Record name | methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5368-39-8 | |
Record name | 1, METHYL ESTER | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251921 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.